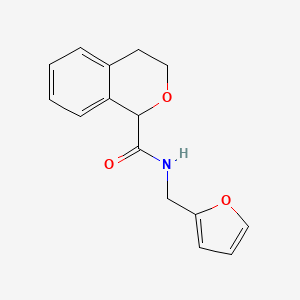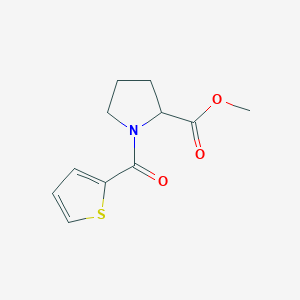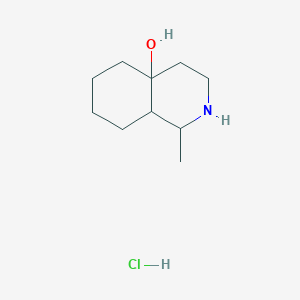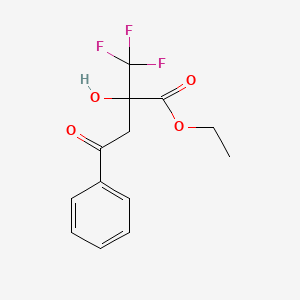
N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Overview
Description
N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FMI, is a chemical compound that has been widely studied for its potential applications in various fields of research. FMI has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and oxidative stress. N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the production of pro-inflammatory mediators. N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to activate various signaling pathways involved in cell death, such as the p38 MAPK pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In vitro studies have shown that N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide can reduce tumor growth and inflammation in animal models. N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been found to have antioxidant effects by scavenging reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing adverse effects. However, one limitation of using N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide research, including exploring its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Further studies are needed to elucidate the mechanism of action of N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide and to optimize its pharmacological properties, such as solubility and bioavailability. Additionally, N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide analogs could be synthesized and tested for their biological activities to identify more potent and selective compounds. Finally, N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide could be tested in combination with other drugs to determine if it has synergistic effects.
Scientific Research Applications
N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and oxidative stress. In cancer research, N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In inflammation research, N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In oxidative stress research, N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been found to have antioxidant effects by scavenging reactive oxygen species.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(16-10-12-5-3-8-18-12)14-13-6-2-1-4-11(13)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDWZNYNVFPWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![methyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4175035.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4175039.png)
amine hydrochloride](/img/structure/B4175049.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)
![2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4175059.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4175062.png)



![N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4175112.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4175114.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4175118.png)